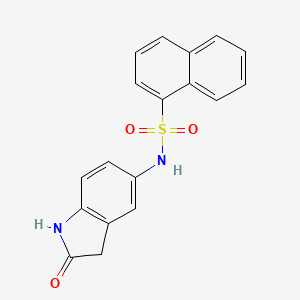

N-(2-oxoindolin-5-yl)naphthalene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c21-18-11-13-10-14(8-9-16(13)19-18)20-24(22,23)17-7-3-5-12-4-1-2-6-15(12)17/h1-10,20H,11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFGEHKCJIOHIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxoindolin-5-yl)naphthalene-1-sulfonamide typically involves the reaction of 2-oxoindoline with naphthalene-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxoindolin-5-yl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various substituted naphthalene derivatives.

Scientific Research Applications

N-(2-oxoindolin-5-yl)naphthalene-1-sulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-oxoindolin-5-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(2-aminobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide

- Synthesis: Prepared via selective dansylation of the aminomethyl group, confirmed by FT-IR (imino and carboxylate bands at 1613 and 1686 cm⁻¹) and NMR (disappearance of amine protons at 3.9 ppm) .

- Applications : Acts as a fluorescent probe for analytical purposes due to the dansyl group’s strong emission .

- Key Difference : Lacks the 2-oxoindolin moiety, limiting its utility in kinase-targeted therapies compared to N-(2-oxoindolin-5-yl)naphthalene-1-sulfonamide.

N-(but-3-yn-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide

- Synthesis: Derived from dansyl chloride and 1-amino-3-butyne, yielding a 63% purified product via column chromatography .

- Applications : Used in click chemistry for cyclodextrin functionalization, highlighting its role in supramolecular chemistry .

- Key Difference : The alkyne substituent enables bioorthogonal reactions, a feature absent in the target compound.

2-Oxoindoline Derivatives

N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide Derivatives

- Synthesis : Condensation of 2-oxoindoline intermediates with substituted benzaldehydes .

- Biological Activity : Demonstrated Src kinase inhibition (IC₅₀ values in µM range) via molecular docking, with substituents like 3,4-dichloro enhancing activity .

- Key Difference : The acetamide linker and benzylidene group differentiate these from the sulfonamide linkage in the target compound, affecting solubility and target affinity.

Compound 18 (N-naphthalen-1-yl-2-oxoindolin derivative)

- Structure : Features a naphthalene group directly attached to the 2-oxoindolin core via an amide bond .

Anticancer Sulfonamides

5-(Dimethylamino)-N-(3-isopropoxyphenyl)naphthalene-1-sulfonamide (3h)

- Synthesis : Achieved 98% yield via reaction of dansyl chloride with 3-isopropoxyaniline .

- Biological Activity : Molecular docking revealed strong binding to carbonic anhydrase (CA) via hydrogen bonds with His94 and π-alkyl interactions with Leu198 .

- Key Difference : The isopropoxy group enhances lipophilicity compared to the 2-oxoindolin group, influencing membrane permeability.

N-(quinolin-3-yl) Analogs

- Key Difference: The planar quinoline ring contrasts with the non-planar 2-oxoindolin group, altering DNA-binding capacity.

Physicochemical and Spectral Comparisons

Spectral Properties

- This compound : Expected to show characteristic dansyl fluorescence (λₑₓ ≈ 340 nm, λₑₘ ≈ 520 nm) and IR bands for sulfonamide (1150–1350 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups, based on analogs .

- Contrast with Fluorescent Probes: The Zn²⁺-sensing probe 5-(dimethylamino)-N-(4-(2-(2-hydroxybenzylidene)hydrazinecarbonyl)phenyl)naphthalene-1-sulfonamide exhibits a 70 nm Stokes shift upon metal binding, a property tunable via substituents .

Solubility and Stability

- Crystallography: Dansyl sulfonamides like N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide form layered structures via N–H⋯N hydrogen bonds, influencing solubility .

- Impact of 2-Oxoindolin Group: The lactam ring in the target compound may reduce solubility in aqueous media compared to non-cyclic analogs but improve stability against enzymatic degradation.

Enzyme Inhibition

- Carbonic Anhydrase (CA) : Sulfonamides with electron-withdrawing groups (e.g., 3a with 2-fluoro-3-trifluoromethylphenyl) show higher CA affinity (ΔG ≈ -9.5 kcal/mol) than electron-donating substituents .

Anticancer Mechanisms

Biological Activity

N-(2-oxoindolin-5-yl)naphthalene-1-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to a naphthalene ring. The compound's structure can be represented as follows:

The primary mechanism of action for this compound involves its role as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase , which is crucial in the folic acid synthesis pathway. By inhibiting this enzyme, the compound effectively disrupts bacterial growth and reproduction, making it a candidate for antimicrobial applications.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly against non-small cell lung cancer (NSCLC). In studies involving NSCLC cell lines, this compound showed antiproliferative activity by targeting multiple signaling pathways, including c-MET and SMO, which are often dysregulated in cancer cells . The compound's ability to restore sensitivity to existing EGFR-targeted therapies in resistant cancer models highlights its potential as a multitargeting agent.

2. Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Its mechanism involves disrupting bacterial folic acid synthesis, leading to inhibited growth in various bacterial strains. In vitro assays have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

Research Findings and Case Studies

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing N-(2-oxoindolin-5-yl)naphthalene-1-sulfonamide, and what are their optimization strategies?

- Methodological Answer : The compound can be synthesized via sulfonylation reactions, where the sulfonyl chloride group of naphthalene-1-sulfonyl chloride reacts with the amine group of 5-amino-2-oxoindoline. Optimizations include using anhydrous conditions to prevent hydrolysis, controlling reaction temperature (e.g., 0–25°C), and employing coupling agents like DCC (dicyclohexylcarbodiimide) to enhance yield. Purification via column chromatography (e.g., dichloromethane/ethyl acetate gradients) ensures product homogeneity .

Q. Which spectroscopic techniques are most suitable for characterizing the structural features of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify proton environments and confirm sulfonamide bond formation (e.g., NH resonance at δ 10–12 ppm) .

- UV-Vis/Fluorescence Spectroscopy : The dansyl-like naphthalene moiety exhibits strong absorbance near 330–350 nm and fluorescence emission at 500–520 nm, useful for tracking photophysical properties .

- FT-IR : Confirms sulfonamide S=O stretching vibrations (~1350 cm and 1150 cm) .

Q. How can researchers validate the purity and stability of this compound under storage conditions?

- Methodological Answer : Use HPLC with a C18 column (gradient elution: water/acetonitrile + 0.1% TFA) to assess purity (>95%). Stability studies under varying temperatures (4°C, 25°C) and light exposure (UV-Vis monitoring) identify degradation pathways. Lyophilization improves long-term storage in inert atmospheres .

Advanced Research Questions

Q. How can X-ray crystallography with SHELXL refinement resolve conformational ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data collected at low temperature (e.g., 100 K) minimizes thermal motion artifacts. SHELXL refines structures using least-squares methods, with parameters like R-factor (<0.05) and wR2 (<0.15) ensuring accuracy. Hydrogen bonding networks (e.g., N–H···O=S interactions) and dihedral angles between naphthalene and indolinone moieties clarify conformational stability .

Q. What strategies address discrepancies in fluorescence quantum yield measurements for sulfonamide-based probes under varying experimental conditions?

- Methodological Answer : Standardize solvent polarity (e.g., DMSO vs. aqueous buffers), pH (use HEPES or Tris buffers), and ionic strength to minimize environmental effects. Internal standards (e.g., quinine sulfate) calibrate instrument sensitivity. Time-resolved fluorescence spectroscopy distinguishes static vs. dynamic quenching mechanisms .

Q. How do structural modifications at the indolinone or naphthalene moieties influence the compound’s selectivity in biological assays?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., –NO) on the naphthalene ring to enhance fluorescence intensity. Modify the indolinone 3-position with hydrophobic substituents (e.g., methyl groups) to improve membrane permeability. Competitive binding assays (e.g., with Zn or serum proteins) quantify selectivity changes .

Q. What computational approaches predict the bioactivity and interaction mechanisms of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and excited-state behavior.

- Molecular Docking : Simulate binding to targets (e.g., kinases or ion channels) using AutoDock Vina, with scoring functions prioritizing low-energy poses.

- Molecular Dynamics (MD) : Analyze stability of ligand-protein complexes in simulated physiological conditions (e.g., 150 mM NaCl, 310 K) .

Q. What methodologies are recommended for assessing the environmental and toxicological profiles of naphthalene-sulfonamide derivatives?

- Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., LD in rodents) and ecotoxicity (e.g., Daphnia magna immobilization assays). Use in vitro hepatocyte models to screen for hepatic metabolism and cytotoxicity. High-resolution mass spectrometry (HRMS) identifies degradation products in environmental matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.